molecular formula C36H75N B13940680 N-hexadecyl-N-methyl-1-nonadecanamine

N-hexadecyl-N-methyl-1-nonadecanamine

Cat. No.: B13940680
M. Wt: 522.0 g/mol
InChI Key: ZLMPSLRUOQIVKA-UHFFFAOYSA-N
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Description

N-hexadecyl-N-methyl-1-nonadecanamine is a long-chain tertiary amine with the molecular formula C36H75N. This compound is characterized by its hydrophobic alkyl chains, making it a useful surfactant and emulsifying agent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexadecyl-N-methyl-1-nonadecanamine can be synthesized through the alkylation of N-methyl-1-nonadecanamine with hexadecyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, which enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hexadecyl-N-methyl-1-nonadecanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and strong bases are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound.

    Substitution: Various substituted amines depending on the alkyl halide used.

Scientific Research Applications

N-hexadecyl-N-methyl-1-nonadecanamine has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-hexadecyl-N-methyl-1-nonadecanamine primarily involves its ability to interact with lipid membranes. The hydrophobic alkyl chains insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-hexadecyl-N-methyl-1-octadecanamine
  • N-hexadecyl-N-methyl-1-hexadecanamine
  • N,N-dimethyl-1-nonadecanamine

Uniqueness

N-hexadecyl-N-methyl-1-nonadecanamine is unique due to its longer alkyl chain compared to similar compounds. This results in enhanced hydrophobic interactions and greater efficacy as a surfactant and emulsifying agent. Its specific structure also allows for unique applications in drug delivery and nanoparticle synthesis.

Properties

Molecular Formula

C36H75N

Molecular Weight

522.0 g/mol

IUPAC Name

N-hexadecyl-N-methylnonadecan-1-amine

InChI

InChI=1S/C36H75N/c1-4-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-37(3)35-33-31-29-27-25-23-19-17-15-13-11-9-7-5-2/h4-36H2,1-3H3

InChI Key

ZLMPSLRUOQIVKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC

Origin of Product

United States

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